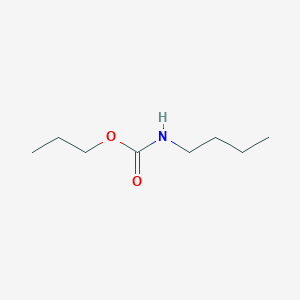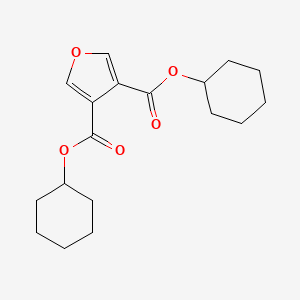![molecular formula C9H16O2 B12919211 1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane CAS No. 871-12-5](/img/structure/B12919211.png)
1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane is an organic compound that features a butane backbone with a prop-2-yn-1-yloxy and an ethoxy group attached. This compound is of interest due to its unique structure, which combines alkyne and ether functionalities, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane typically involves the reaction of 1-bromo-2-butene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the propargyl alcohol displaces the bromine atom to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the alkyne group.
Industrial Production Methods
On an industrial scale, the production of 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst for partial hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives.
Aplicaciones Científicas De Investigación
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane exerts its effects involves the interaction of its functional groups with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ether groups can act as electron donors, stabilizing reactive intermediates in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Prop-2-yn-1-yloxy)butane: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(1-(Prop-2-yn-1-yloxy)ethoxy)propane: Shorter carbon chain, affecting its reactivity and physical properties.
1-(1-(Prop-2-yn-1-yloxy)ethoxy)pentane: Longer carbon chain, which can influence its solubility and boiling point.
Uniqueness
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane is unique due to its combination of alkyne and ether functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
871-12-5 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-(1-prop-2-ynoxyethoxy)butane |
InChI |
InChI=1S/C9H16O2/c1-4-6-8-11-9(3)10-7-5-2/h2,9H,4,6-8H2,1,3H3 |
Clave InChI |
FMUKORQKCXVLSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)

![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)









